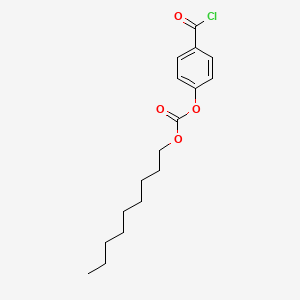

4-(Chlorocarbonyl)phenyl nonyl carbonate

Description

4-(Chlorocarbonyl)phenyl nonyl carbonate is a specialized organochlorine compound featuring a phenyl ring substituted with a chlorocarbonyl (-COCl) group and a nonyl carbonate (-OCOO-C₉H₁₉) moiety. This compound serves as a critical intermediate in synthesizing advanced polymer stabilizers, particularly for polyvinyl chloride (PVC). Its structure enables dual functionality: the chlorocarbonyl group facilitates reactivity in condensation reactions (e.g., forming maleimido or thiourea derivatives), while the nonyl chain enhances compatibility with hydrophobic polymer matrices .

Key applications include its use in synthesizing maleimido phenyl thiourea derivatives, which exhibit superior thermal stabilization for PVC by scavenging hydrochloric acid (HCl) and interrupting radical chain reactions during degradation . Studies highlight its role in producing stabilizers with electron-donating substituents, which further improve thermal stability and color retention in degraded PVC .

Properties

CAS No. |

57373-91-8 |

|---|---|

Molecular Formula |

C17H23ClO4 |

Molecular Weight |

326.8 g/mol |

IUPAC Name |

(4-carbonochloridoylphenyl) nonyl carbonate |

InChI |

InChI=1S/C17H23ClO4/c1-2-3-4-5-6-7-8-13-21-17(20)22-15-11-9-14(10-12-15)16(18)19/h9-12H,2-8,13H2,1H3 |

InChI Key |

HTMYAGQYMHAIJR-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCCCCCOC(=O)OC1=CC=C(C=C1)C(=O)Cl |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Chlorocarbonyl)phenyl nonyl carbonate typically involves the reaction of 4-hydroxybenzoyl chloride with nonanol in the presence of a base. The reaction proceeds through the formation of an intermediate carbonate ester, which is then chlorinated to yield the final product. Common bases used in this reaction include pyridine or triethylamine, and the reaction is usually carried out under anhydrous conditions to prevent hydrolysis .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as distillation or recrystallization are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

4-(Chlorocarbonyl)phenyl nonyl carbonate undergoes various chemical reactions, including:

Nucleophilic Substitution: The chlorocarbonyl group can be replaced by nucleophiles such as amines or alcohols, leading to the formation of ureas or carbamates.

Hydrolysis: In the presence of water or aqueous base, the compound can hydrolyze to produce 4-hydroxybenzoic acid and nonanol.

Reduction: Reduction of the chlorocarbonyl group can yield the corresponding alcohol.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents such as amines (e.g., methylamine) or alcohols (e.g., methanol) under basic conditions (e.g., sodium hydroxide) are commonly used.

Hydrolysis: Aqueous sodium hydroxide or hydrochloric acid can facilitate hydrolysis.

Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) are employed for reduction reactions.

Major Products Formed

Nucleophilic Substitution: Ureas or carbamates depending on the nucleophile used.

Hydrolysis: 4-Hydroxybenzoic acid and nonanol.

Reduction: The corresponding alcohol.

Scientific Research Applications

4-(Chlorocarbonyl)phenyl nonyl carbonate has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-(Chlorocarbonyl)phenyl nonyl carbonate involves its reactivity towards nucleophiles. The chlorocarbonyl group is highly electrophilic, making it susceptible to nucleophilic attack. This reactivity is exploited in various synthetic transformations, where the compound acts as a key intermediate .

Comparison with Similar Compounds

Structural Analogues

4-(Chlorocarbonyl)-2,6-dimethoxyphenyl ethyl carbonate (CAS 18780-68-2)

- Structure : Similar chlorocarbonylphenyl core but with methoxy (-OCH₃) groups at positions 2 and 6 and an ethyl carbonate (-OCOO-C₂H₅) chain.

- However, the shorter ethyl chain reduces hydrophobicity compared to the nonyl variant, limiting its compatibility with PVC .

- Applications : Primarily used in niche polymer applications where shorter alkyl chains are advantageous.

Benzyl 4-chlorophenyl ketone (CAS 1889-71-0)

- Structure : Features a 4-chlorophenyl group bonded to a benzyl ketone (C₆H₅CO-).

- Properties : Lacks the carbonate functional group, rendering it ineffective as a HCl scavenger. Its stabilization mechanism relies solely on radical trapping, which is less efficient in PVC degradation .

4-Nonylphenol (CAS 104-40-5)

- Structure: Contains a nonyl chain attached to a phenol group but lacks the chlorocarbonyl and carbonate functionalities.

- Properties : Acts as a plasticizer rather than a stabilizer. Its environmental persistence and endocrine-disrupting properties limit industrial use despite structural similarities .

Functional Analogues (Commercial PVC Stabilizers)

Key Findings :

- Electron-Donating Substituents: Derivatives of this compound with electron-donating groups (e.g., -CH₃, -OCH₃) exhibit 20–40% higher Ts values than unsubstituted analogues due to enhanced radical stabilization .

- Synergism : Blending with DBLC or n-OTM in 50:50 ratios maximizes Ts (e.g., 110 mins at 180°C) and reduces discoloration synergistically .

- Environmental and Safety Profile: Unlike heavy-metal-based stabilizers (DBLC, Cd-Ba-Zn stearate), derivatives of this compound are less toxic and align with regulations phasing out cadmium and lead compounds .

Mechanistic Differentiation

- This compound derivatives: Operate via dual mechanisms—HCl scavenging (via carbonate groups) and radical trapping (via aromatic rings)—resulting in longer Ts and slower degradation .

- Commercial Stabilizers : DBLC neutralizes HCl but generates toxic lead residues, while Cd-Ba-Zn stearate primarily absorbs HCl without addressing radical propagation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.